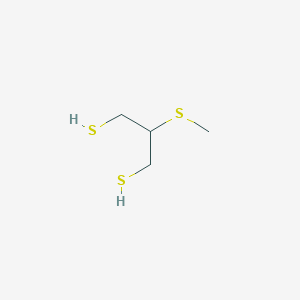
2-(Methylsulfanyl)propane-1,3-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)propane-1,3-dithiol is an organic compound with the molecular formula C4H10S3. It is a dithiol, meaning it contains two thiol (-SH) groups, and a methylsulfanyl group attached to a propane backbone. This compound is known for its strong odor and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)propane-1,3-dithiol can be synthesized through the reaction of propane-1,3-dithiol with methyl iodide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol groups, allowing them to react with the methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)propane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted thiols or sulfides.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)propane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic sulfur compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)propane-1,3-dithiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,3-dithiol: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain, affecting its reactivity and applications.
Lipoic Acid: Contains a disulfide bond and is involved in biological redox reactions.
Uniqueness
2-(Methylsulfanyl)propane-1,3-dithiol is unique due to the presence of both thiol and methylsulfanyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable products makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
85365-94-2 |
|---|---|
Fórmula molecular |
C4H10S3 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
2-methylsulfanylpropane-1,3-dithiol |
InChI |
InChI=1S/C4H10S3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
MQQUBZKSHYXXTB-UHFFFAOYSA-N |
SMILES canónico |
CSC(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


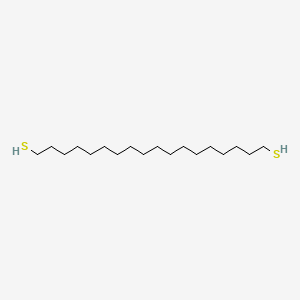
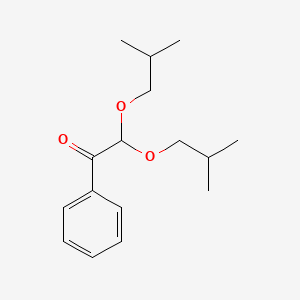
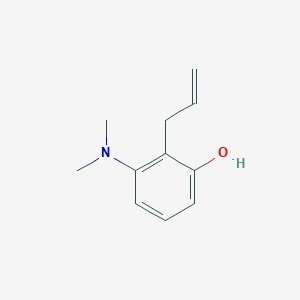
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)


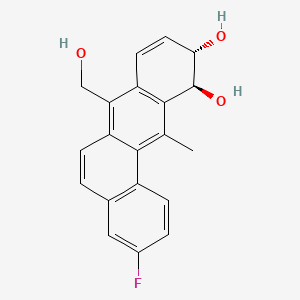
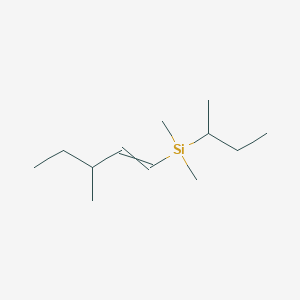
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
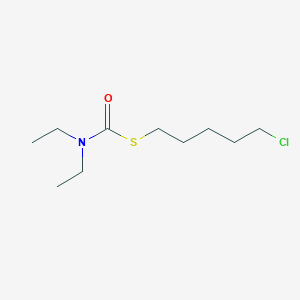

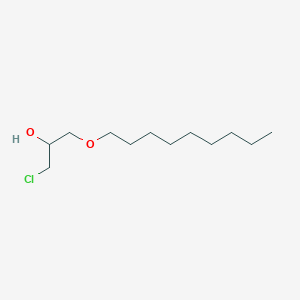
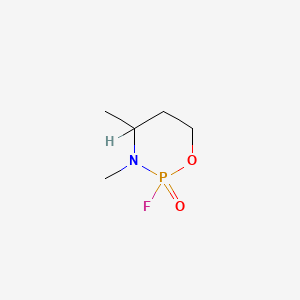
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
